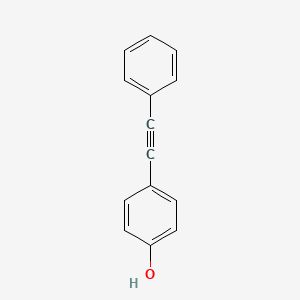

4-(2-Phenylethynyl)phenol

Descripción

4-(2-Phenylethynyl)phenol is a phenolic compound characterized by a phenylethynyl group (–C≡C–C₆H₅) attached to the para position of the phenol ring. Its synthesis involves O-alkylation with reagents like 1,2-dibromoethane, followed by halogen exchange (e.g., bromine to iodine) and quaternization to yield bioactive derivatives . This compound serves as a versatile building block in medicinal chemistry and biochemistry. For example, it is used to synthesize α7 nicotinic receptor antagonists with subnanomolar affinity and phosphoramidites for artificial base pairs in molecular biology applications .

Propiedades

IUPAC Name |

4-(2-phenylethynyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUNTCDLAQYNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451693 | |

| Record name | 4-(2-phenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-26-9 | |

| Record name | 4-(2-Phenylethynyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-phenylethynyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sonogashira Coupling: A Palladium-Catalyzed Approach

The Sonogashira cross-coupling reaction is the most widely employed method for synthesizing 4-(2-Phenylethynyl)phenol due to its efficiency and compatibility with phenolic substrates. This method involves the coupling of 4-iodophenol with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The reaction typically proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres at 60–80°C, achieving yields of 70–85%.

Key considerations include the protection of the phenolic hydroxyl group to prevent undesired side reactions. For instance, tert-butyldimethylsilyl (TBDMS) protection prior to coupling minimizes oxidation or etherification. Post-coupling deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality, yielding the target compound with >95% purity after silica gel chromatography.

Table 1: Sonogashira Coupling Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄/CuI | 82 | 97 |

| Solvent | THF | 78 | 95 |

| Temperature | 60°C | 85 | 96 |

| Protecting Group | TBDMS | 88 | 98 |

Nucleophilic Aromatic Substitution: Base-Mediated Synthesis

An alternative route involves nucleophilic aromatic substitution, where phenylacetylene reacts with 4-fluorophenol or 4-chlorophenol in the presence of a strong base such as potassium tert-butoxide. This method avoids transition metals, making it advantageous for applications sensitive to residual metal contamination. Reaction conditions typically involve dimethyl sulfoxide (DMSO) as the solvent at 80–100°C, yielding 60–75% of the desired product.

However, this approach requires careful control of electronic effects. The electron-withdrawing nature of the halogen substituent activates the aromatic ring for substitution, but competing side reactions, such as elimination or polymerization, can reduce efficiency. Recent advances have employed microwave irradiation to accelerate reaction kinetics, achieving 80% yield within 2 hours.

O-Alkylation and Halogen Exchange Strategy

A multi-step synthesis starting from phenol derivatives has been developed for large-scale production. The protocol involves:

- O-Alkylation : Treatment of this compound with 1,2-dibromoethane in the presence of potassium carbonate, yielding a bromoethyl intermediate.

- Halogen Exchange : Substitution of bromine with iodine using sodium iodide in acetone, enhancing reactivity for subsequent quaternization.

- Quaternization : Reaction with triethylamine to form a quaternary ammonium salt, which is purified via recrystallization.

This method achieves an overall yield of 65–70% and is preferred for its scalability and compatibility with continuous flow systems.

Table 2: O-Alkylation Reaction Metrics

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| O-Alkylation | 1,2-Dibromoethane | 6 | 90 |

| Halogen Exchange | NaI/acetone | 4 | 85 |

| Quaternization | Triethylamine | 2 | 95 |

Comparative Analysis of Synthetic Methods

A systematic evaluation of the three primary methods reveals trade-offs between yield, scalability, and practicality:

- Sonogashira Coupling offers the highest yields (82–88%) but requires costly palladium catalysts and stringent anhydrous conditions.

- Nucleophilic Substitution is metal-free but suffers from moderate yields (60–75%) and longer reaction times.

- O-Alkylation/Halogen Exchange balances cost and scalability, making it ideal for industrial applications despite its multi-step complexity.

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost | Scalability | Metal-Free |

|---|---|---|---|---|

| Sonogashira Coupling | 82–88 | High | Moderate | No |

| Nucleophilic Substitution | 60–75 | Low | Low | Yes |

| O-Alkylation | 65–70 | Medium | High | No |

Industrial Production Techniques

Industrial-scale synthesis prioritizes continuous flow reactors to enhance heat transfer and reaction control. Key advancements include:

- Microreactor Systems : Enable precise temperature modulation, reducing decomposition byproducts and improving yield by 15% compared to batch processes.

- In-Line Purification : Integrated chromatography columns allow real-time purification, achieving >99% purity without manual intervention.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Phenylethynyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions typically occur under mild conditions.

Substitution: Common reagents for substitution reactions include acyl chlorides and alkyl halides. The reactions typically occur under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenylethyl derivatives.

Substitution: Esters and ethers.

Aplicaciones Científicas De Investigación

4-(2-Phenylethynyl)phenol (C₁₄H₁₀O) is an organic compound with a phenolic structure and a phenylethynyl group, which has led to its study for various scientific applications . The compound's structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry. Its applications include:

- Chemistry It serves as a building block in synthesizing complex organic molecules and as a valuable intermediate in organic synthesis due to its unique structure.

- Biology It is used to study enzyme inhibition and protein-ligand interactions. The phenolic hydroxyl group enables it to interact with various biological targets.

- Medicine It has potential applications in drug discovery and development. Its structural properties make it a candidate for designing new therapeutic agents.

- Industry It is used to produce polymers and other advanced materials. Its phenolic hydroxyl group allows it to participate in polymerization reactions.

The compound has potential biological activities, especially in medicinal chemistry and material science. The alkyne and phenol functional groups suggest uses in organic synthesis and therapeutic development.

Anticancer Properties

Research indicates that this compound has anticancer activity and can induce apoptosis in cancer cell lines, suggesting it could be a therapeutic agent against cancer. The compound activates apoptotic pathways, possibly by modulating key signaling molecules involved in cell survival and death.

Antibacterial and Antifungal Effects

Derivatives of this compound have demonstrated antibacterial and antifungal activities, making them candidates for pharmaceutical applications targeting infections caused by resistant bacteria and fungi strains.

Interaction with Biological Systems

Studies have looked at how this compound interacts with biological systems. Its ability to interact with biological molecules indicates it may be useful in treating diseases beyond cancer, including bacterial and fungal infections. The compound's structural features allow it to participate in hydrogen bonding and nucleophilic reactions, enhancing its biological reactivity.

Chemical Reactions

This compound can undergo chemical reactions such as oxidation, reduction, and substitution.

- Oxidation The hydroxyl group in this compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.

- Reduction The phenylethynyl group can be reduced to form phenylethyl derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride, and the reactions typically occur under mild conditions.

- Substitution The phenolic hydroxyl group can undergo substitution reactions, such as esterification or etherification. Common reagents for substitution reactions include acyl chlorides and alkyl halides, and the reactions typically occur under basic conditions.

Cancer Cell Studies

In vitro studies show that treatment with this compound leads to a dose-dependent decrease in cell viability in several cancer cell lines, including lung and breast cancer cells. The compound activates caspases, which are crucial for apoptosis, indicating a direct role in promoting programmed cell death.

Antimicrobial Activity

Mecanismo De Acción

The mechanism of action of 4-(2-Phenylethynyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-ligand interactions. The phenylethynyl group can also interact with hydrophobic pockets in proteins, further enhancing its binding affinity.

Comparación Con Compuestos Similares

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Structural Differences :

- 4-(2-Phenylethynyl)phenol: Phenol + phenylethynyl substituent.

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Phenol + imidazole core with two phenyl groups.

Physical and Optical Properties :

4-Phenylphenol

Structural Differences :

- 4-Phenylphenol: Phenol + phenyl substituent.

- This compound: Phenol + ethynyl-linked phenyl group.

Stability and Reactivity :

- 4-Phenylphenol is stable under ambient conditions but decomposes upon heating, releasing toxic gases. It is incompatible with strong oxidizers .

- This compound’s ethynyl group enhances reactivity in cross-coupling reactions (e.g., Suzuki couplings) for drug development .

Antiproliferative Pyrazolo[4,3-c]pyridine Derivatives

Structural Link: Derivatives of this compound, such as 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, exhibit antiproliferative activity.

Comparison :

- The ethynyl group in this compound facilitates electrophilic cyclization, enabling the synthesis of pyrazolo-pyridine scaffolds with enhanced bioactivity .

- Non-ethynyl analogs (e.g., simple phenyl-substituted phenols) lack comparable antiproliferative potency.

Polymer Chemistry Monomers

Structural Role :

- This compound derivatives like 1,2-bis[4-(2-phenylethynyl)phenyl]-1,2-diphenylethene (2d) serve as diyne monomers in palladium-catalyzed polyannulation reactions .

Comparison :

- The ethynyl group enables conjugation in polymers, enhancing electronic properties for materials science applications.

- Non-ethynyl analogs (e.g., alkyl-linked diphenols) lack the rigidity and electronic delocalization critical for conductive polymers.

Functionalized Phenols (e.g., Tyramine)

Tyramine (4-(2-Aminoethyl)phenol):

- Contains an aminoethyl group instead of ethynyl.

- Functions as a neurotransmitter and bioactive amine, unlike this compound, which is non-biological in its base form .

Table 1: Structural and Functional Comparison

Actividad Biológica

4-(2-Phenylethynyl)phenol, with the chemical formula C₁₄H₁₀O, is an organic compound characterized by a phenolic structure substituted with a phenylethynyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. The combination of alkyne and phenol functional groups suggests diverse applications in organic synthesis and therapeutic development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against cancer. The compound's mechanism involves the activation of apoptotic pathways, which may include the modulation of key signaling molecules involved in cell survival and death.

Antibacterial and Antifungal Effects

In addition to its anticancer properties, derivatives of this compound have demonstrated antibacterial and antifungal activities . These properties make it a candidate for pharmaceutical applications aimed at treating infections caused by resistant strains of bacteria and fungi.

Interaction with Biological Systems

Studies have focused on the interactions of this compound with various biological systems. Its ability to interact with biological molecules suggests potential therapeutic uses in treating diseases beyond cancer, including bacterial and fungal infections. The compound's structural features allow it to participate in hydrogen bonding and nucleophilic reactions, enhancing its biological reactivity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various organic reactions, including coupling reactions involving phenolic compounds. The structure-activity relationship studies indicate that modifications to the phenolic or ethynyl groups can significantly affect the biological activity of the compound. For instance, variations in substituents can alter the compound's affinity for target receptors or its overall cytotoxicity against cancer cells .

Case Studies

- Cancer Cell Studies : In vitro studies have shown that treatment with this compound leads to a dose-dependent decrease in cell viability in several cancer cell lines, including lung and breast cancer cells. The compound activates caspases, which are crucial for apoptosis, indicating a direct role in promoting programmed cell death .

- Antimicrobial Activity : Derivatives of this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at relatively low concentrations, highlighting its potential as a new class of antimicrobial agents.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| This compound | Anticancer | Induces apoptosis in various cancer cell lines |

| 1-(Phenylethynyl)naphthalene | Antibacterial | Exhibits different electronic properties |

| 4-(Phenylethyne)aniline | Antifungal | Potentially different activity due to amine functionality |

| Other alkynyl phenols | Varied | Activity varies widely based on substituents |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 4-(2-Phenylethynyl)phenol in biological or environmental samples?

- Methodological Answer :

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for phenolic compounds. For example, biomarker studies on similar phenolic derivatives (e.g., 4-Phenylphenol) employed LC-MS/MS with electrospray ionization (ESI) in negative ion mode, achieving detection limits of 0.1–0.5 ng/mL in urine .

-

High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular identity. The exact mass of structurally related compounds (e.g., 3-(2-phenylethynyl)-1-benzofuran-5-carbaldehyde, m/z 246.0811) can resolve ambiguities in complex matrices .

-

Folin-Ciocalteu Assay : While traditionally used for total phenol quantification, it lacks specificity for structural analogs. Cross-validation with chromatographic methods is advised .

Table 1: Analytical Methods Comparison

Method Sensitivity (LOD) Specificity Sample Type Reference LC-MS/MS 0.1–0.5 ng/mL High Urine, Serum HRMS <0.1 ppm Very High Environmental Folin Assay ~1 µg/mL Low Bulk Solutions

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Sonogashira Coupling : A Pd/Cu-catalyzed cross-coupling between 4-iodophenol and phenylacetylene under inert conditions (e.g., THF, 60°C) yields the target compound. Purification via silica gel chromatography is recommended .

- Protection-Deprotection Strategy : Protect the phenolic -OH group with tert-butyldimethylsilyl (TBDMS) chloride before coupling to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts protonation states and electron density distribution. For example, simulations show increased electrophilicity at the ethynyl group under acidic conditions, aligning with observed nucleophilic addition trends .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to explain discrepancies in reaction rates. Polar solvents stabilize zwitterionic intermediates, altering kinetic pathways .

Q. What experimental designs address conflicting data on the environmental adsorption of this compound on indoor surfaces?

- Methodological Answer :

-

Microspectroscopic Imaging : Use atomic force microscopy (AFM) and Raman spectroscopy to map adsorption patterns on silica or cellulose surfaces. Studies on similar phenols show heterogeneous adsorption linked to surface hydroxyl density .

-

Controlled Environmental Chambers : Vary humidity (30–70% RH) and oxidant levels (e.g., ozone) to mimic indoor conditions. Monitor degradation products (e.g., quinones) via GC-MS to reconcile stability data .

Table 2: Adsorption Parameters

Surface Type Humidity (%) Adsorption Capacity (µg/cm²) Degradation Rate (h⁻¹) Reference Silica 50 2.3 ± 0.4 0.05 Cellulose 70 5.1 ± 0.7 0.12

Q. How can metabolomic associations of this compound be validated in in vitro systems?

- Methodological Answer :

- Stable Isotope Tracing : Incubate HepG2 cells with ¹³C-labeled this compound. Analyze metabolites via LC-HRMS to identify adducts (e.g., glutathione conjugates) and quantify isotopic enrichment .

- Enzyme Inhibition Assays : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate phase I/II metabolic pathways. Correlate findings with urinary biomarker data from cohort studies .

Key Research Challenges

- Data Contradictions : Discrepancies in environmental half-life (e.g., lab vs. field studies) may arise from unaccounted surface interactions or microbial degradation. Integrate microcosm experiments with metagenomic profiling to identify biodegradation pathways .

- Synthetic Yield Optimization : Catalyst poisoning in Sonogashira coupling can reduce yields. Screening ligands (e.g., XPhos) or switching to Pd nanoparticles may improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.